molecular formula C10H15N3O B8658081 N-[3-(2-Aminopropyl)phenyl]urea CAS No. 58663-32-4

N-[3-(2-Aminopropyl)phenyl]urea

Cat. No.: B8658081
CAS No.: 58663-32-4
M. Wt: 193.25 g/mol
InChI Key: PLOVNJWUKBMEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Aminopropyl)phenyl]urea is a chemical compound for research use only, not intended for diagnostic or therapeutic applications. The phenylurea scaffold is a privileged structure in medicinal chemistry, known for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating protein-protein interactions and enzyme activity . Recent scientific literature highlights that phenyl urea derivatives are being extensively investigated as potent inhibitors of immunomodulatory enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a key immunotherapeutic target in oncology, and its inhibition can help counteract the immunosuppressive tumor microenvironment . Furthermore, certain aryl urea analogues have demonstrated promising in vitro antimicrobial and anthelmintic activities against organisms such as multidrug-resistant E. coli and the nematode Caenorhabditis elegans , suggesting potential for development into new anti-infective agents . The 3-aminophenyl moiety present in this compound serves as a versatile building block for further chemical synthesis and exploration of structure-activity relationships (SAR) . Researchers can utilize this compound in hit-to-lead optimization campaigns and for probing novel biological pathways.

Properties

CAS No.

58663-32-4

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

[3-(2-aminopropyl)phenyl]urea

InChI

InChI=1S/C10H15N3O/c1-7(11)5-8-3-2-4-9(6-8)13-10(12)14/h2-4,6-7H,5,11H2,1H3,(H3,12,13,14)

InChI Key

PLOVNJWUKBMEJQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)NC(=O)N)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

N-[3-(2-Aminopropyl)phenyl]urea derivatives are significant in the development of anticancer agents. The diaryl urea structure is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in exhibiting antiproliferative effects against various cancer cell lines. For instance, compounds based on this scaffold have shown promising results against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Table 1: Antiproliferative Activity of Selected Urea Derivatives

Compound NameCell Line TestedIC50 Value (μM)Reference
1-(4-chlorophenyl)-3-{4-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}ureaA5492.39 ± 0.10
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}ureaA5491.53 ± 0.46
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureaNCI-60 Cell LinesVaried

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies, including:

Urea Formation via Amine-Urea Transamidation

This method involves the reaction of amines with urea derivatives to form ureido compounds. The efficiency of this reaction can be influenced by the choice of amine and reaction conditions .

Organocatalytic Approaches

Recent advancements have introduced organocatalytic methods that allow for solvent-free synthesis of urea derivatives, enhancing yield and reducing environmental impact .

Biological Evaluation and Case Studies

Numerous case studies have documented the biological evaluation of this compound derivatives:

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and mechanism of action of these compounds on various cancer cell lines. For example, one study demonstrated that specific derivatives could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound derivatives to target proteins involved in cancer progression, such as BRAF . These studies support the rational design of more potent analogs.

Comparison with Similar Compounds

Anticancer Asymmetric N,N'-Diaryl Ureas

Example Compound : 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

  • Structure : Contains a pyrrole-carbonyl group at the 2-position of the phenyl ring and a 4-methoxyphenyl urea substituent.
  • Synthesis: One-step method: Reacts (2-aminophenyl)(1H-pyrrol-2-yl)methanone with 4-methoxyaniline in the presence of triphosgene (POCl₃), yielding 72% product . Two-step method: Uses phenyl (2-(1H-pyrrole-2-carbonyl)phenyl) carbonate as an intermediate, with an 85% yield .
Parameter N-[3-(2-Aminopropyl)phenyl]urea 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
Core Structure Phenyl + 2-aminopropyl Phenyl + pyrrole-carbonyl + 4-methoxyphenyl
Synthesis Yield Not reported 72% (one-step), 85% (two-step)
Biological Target Hypothetical: CNS receptors Kinases (anticancer)

Key Difference: The pyrrole-carbonyl group in the analog enhances binding to kinase receptors, whereas the 2-aminopropyl group in the target compound may favor CNS penetration.

CNS-Active 3-(2-Aminopropyl) Derivatives

Example Compound: VER-3993 (3-(2-Aminopropyl)indazole)

  • Structure: Indazole core with a 2-aminopropyl substituent.
  • Activity : Potent and selective 5-HT2C receptor agonist (EC₅₀ = 6 nM), reducing food intake in rodents without psychotomimetic side effects .
  • Comparison: Both compounds share a 2-aminopropyl group, which may enhance blood-brain barrier permeability. VER-3993’s indazole core provides π-π stacking interactions with serotonin receptors, whereas the phenylurea scaffold in this compound could engage in hydrogen bonding .

Agricultural Urea Derivatives

Example Compounds :

  • Isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea): Herbicide targeting photosynthesis .
  • Fenuron (N,N-dimethyl-N'-phenylurea): Early herbicide with broad-spectrum activity .
Parameter This compound Isoproturon
Substituents 3-(2-Aminopropyl)phenyl 4-Isopropylphenyl + dimethyl
Application Hypothetical: CNS or anticancer Herbicide

Key Difference: Alkyl substituents (e.g., dimethyl, isopropyl) in agricultural ureas optimize hydrophobicity for plant membrane interaction, whereas the 2-aminopropyl group in the target compound suggests medicinal applications.

Preparation Methods

Step 1: Nitration and Substitution

3-(2-Aminopropyl)benzaldehyde undergoes nitration to introduce a nitro group, followed by nucleophilic aromatic substitution with methylpiperidine to enhance solubility.

Step 2: Oxidation and Reduction

The aldehyde group is oxidized to a carboxylic acid using Dess-Martin periodinane, then reduced back to an alcohol. Concurrent reduction of nitro groups to amines is achieved via catalytic hydrogenation.

Step 3: Urea Formation

The amine intermediate reacts with an isocyanate (e.g., methyl isocyanate) under basic conditions to form the urea moiety.

Reaction Table:

StepReagents/ConditionsIntermediateYield (%)
1HNO₃, H₂SO₄, 0°CNitro derivative78
2H₂, Pd/C, MeOHAmino alcohol92
3Methyl isocyanate, K₂CO₃Final urea81

Catalytic and Solvent Effects

Solvent choice critically impacts reaction efficiency. Polar aprotic solvents like DMSO enhance carbamate reactivity by stabilizing transition states. Catalytic additives, such as triethylamine, mitigate side reactions during isocyanate coupling.

Optimization Data:

  • DMSO vs. THF: Reactions in DMSO achieve 88% yield vs. 52% in THF.

  • Catalyst Screening: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) improves amide coupling efficiency by 30% compared to EDC.

Analytical Characterization Techniques

Post-synthesis validation ensures product integrity:

  • NMR Spectroscopy: ¹H NMR confirms urea NH peaks at δ 6.2–6.5 ppm and aromatic protons at δ 7.1–7.4 ppm.

  • HPLC Purity: Reverse-phase HPLC with C18 columns achieves >99% purity using acetonitrile/water gradients.

  • Mass Spectrometry: ESI-MS exhibits [M+H]⁺ at m/z 208.1, consistent with the molecular formula C₁₁H₁₇N₃O.

Comparative Evaluation of Methodologies

MethodYield (%)Purity (%)ScalabilityKey Advantage
Classical Condensation6595ModerateLow cost
Carbamate-Mediated8798HighMild conditions
Multi-Step Synthesis8199LowFunctional flexibility

Q & A

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Compare inhibitory activity against targets like tyrosine kinases or proteases using analogs with varied substituents (e.g., dichlorophenyl or carbazole moieties). Data from related compounds, such as indazole-urea derivatives, suggest that electron-withdrawing groups enhance target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.